![molecular formula C13H13NO2 B13790563 4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its fused furoquinoline structure, which includes an ethoxy group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline can be achieved through several methods. One common approach involves the reaction of o-arylalkynyl quinoline aldehydes with sodium sulfide nonahydrate (Na2S·9H2O) via a domino reduction approach. This method is highly efficient and proceeds under mild conditions in an air atmosphere, yielding the desired product in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and sustainable practices are often applied. These include the use of recyclable catalysts, solvent-free reactions, and environmentally benign protocols to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the ethoxy group and the fused furoquinoline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinoline derivatives .
科学的研究の応用
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
類似化合物との比較
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline can be compared with other similar compounds, such as:
4-Methyl-2,3-dihydrofuro[2,3-b]quinoline: This compound has a methyl group instead of an ethoxy group, which may result in different chemical reactivity and biological activity.
4-Hydroxy-2,3-dihydrofuro[2,3-b]quinoline: The presence of a hydroxy group can significantly alter the compound’s properties, including its solubility and ability to form hydrogen bonds.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
4-ethoxy-2,3-dihydrofuro[2,3-b]quinoline |
InChI |
InChI=1S/C13H13NO2/c1-2-15-12-9-5-3-4-6-11(9)14-13-10(12)7-8-16-13/h3-6H,2,7-8H2,1H3 |
InChIキー |
KMHJCOOVAHTWHG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2CCOC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



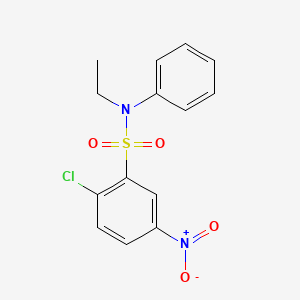
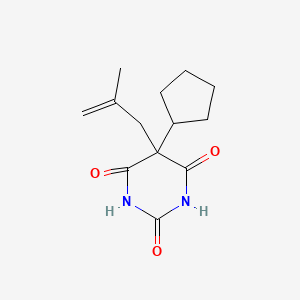

![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
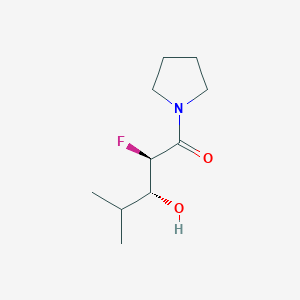
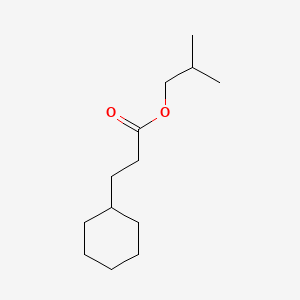
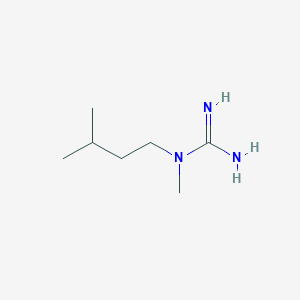
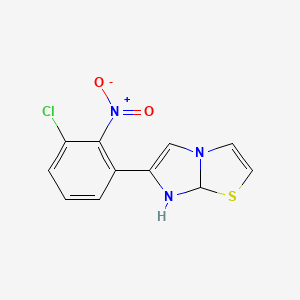
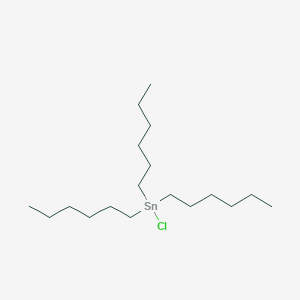

![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
